molecular formula C19H19BrN2O2 B12336994 tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B12336994
M. Wt: 387.3 g/mol
InChI Key: SPBVJDYZRGHTCK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate is a key chemical intermediate in medicinal chemistry and chemical biology, primarily valued for its role in the synthesis of targeted protein degradation tools. Its core utility lies in the bifunctional reactivity of its structure; the bromomethyl group serves as a potent electrophile for forming covalent linkages with various nucleophiles, such as amines or thiols, to construct molecular linkers , while the N-Boc-protected benzimidazole is a privileged scaffold often found in pharmacologically active compounds. This makes it an essential building block for the construction of Proteolysis-Targeting Chimeras (PROTACs), where it can be utilized to conjugate a target-binding ligand to an E3 ubiquitin ligase recruiter. The resulting heterobifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of a protein of interest, a revolutionary approach in drug discovery for targeting previously "undruggable" proteins . Researchers employ this compound to develop novel degrader molecules for oncology, neurodegenerative diseases, and inflammatory conditions, enabling the exploration of complex biological pathways and therapeutic hypotheses. The benzimidazole core itself is known to exhibit affinity for various biological targets, and its derivatization via this intermediate allows for the rapid exploration of structure-activity relationships in inhibitor and degrader design.

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 2-[3-(bromomethyl)phenyl]benzimidazole-1-carboxylate

InChI

InChI=1S/C19H19BrN2O2/c1-19(2,3)24-18(23)22-16-10-5-4-9-15(16)21-17(22)14-8-6-7-13(11-14)12-20/h4-11H,12H2,1-3H3

InChI Key

SPBVJDYZRGHTCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC(=C3)CBr

Origin of Product

United States

Preparation Methods

Aldehyde-Based Cyclization

Reactants :

  • 3-(Bromomethyl)benzaldehyde
  • o-Phenylenediamine

Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (80–100°C)
  • Catalyst: HCl or PPA (polyphosphoric acid)

Mechanism :
The aldehyde reacts with one amine group of o-phenylenediamine to form an imine intermediate, followed by cyclization to yield the benzimidazole core. However, the bromomethyl group may hydrolyze under acidic conditions, necessitating protective strategies.

Yield : ~50–65% (with competing side reactions).

tert-Butyl Carboxylate Protection

The 1-position nitrogen of the benzimidazole is protected using Boc anhydride (di-tert-butyl dicarbonate):

Procedure :

  • Dissolve 2-(3-(bromomethyl)phenyl)-1H-benzimidazole in anhydrous THF.
  • Add Boc₂O (1.2 equiv) and DMAP (4-dimethylaminopyridine, 0.1 equiv).
  • Stir at 25°C for 12 hours.

Key Data :

Parameter Value
Solvent THF
Temperature 25°C
Yield 85–90%
Purity (HPLC) >95%

This step avoids N-Boc deprotection during subsequent bromination.

Bromination of the Methyl Group

The methyl substituent on the phenyl ring is brominated using N-bromosuccinimide (NBS) under radical conditions:

Procedure :

  • Dissolve tert-butyl 2-(3-methylphenyl)-1H-benzimidazole-1-carboxylate in CCl₄.
  • Add NBS (1.1 equiv) and AIBN (azobisisobutyronitrile, 0.05 equiv).
  • Reflux at 80°C for 6–8 hours.

Optimization Insights :

  • Solvent : CCl₄ > CH₂Cl₂ (higher radical stability).
  • Initiation : AIBN generates bromine radicals for selective C–H bond cleavage.
  • Side Reactions : Over-bromination minimized by stoichiometric NBS.

Yield : 70–75%.

Alternative Route: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed cross-coupling introduces the bromomethylphenyl group post-cyclization:

Steps :

  • Synthesize tert-butyl 2-bromo-1H-benzimidazole-1-carboxylate.
  • React with 3-(bromomethyl)phenylboronic acid under Suzuki conditions.

Conditions :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃
Solvent DME/H₂O (3:1)
Temperature 90°C, 12 hours

Yield : 60–68%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Aldehyde Cyclization Simple, one-pot Low functional group tolerance 50–65%
Boc Protection High efficiency Requires anhydrous conditions 85–90%
Radical Bromination Selective for methyl groups Risk of over-bromination 70–75%
Suzuki Coupling Regioselective Costly catalysts 60–68%

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 1.65 (s, 9H, tert-butyl), 4.45 (s, 2H, CH₂Br), 7.25–8.10 (m, 8H, aromatic).
  • MS (ESI+) : m/z 387.3 [M+H]⁺.
  • Purity : >98% by HPLC (C18 column, acetonitrile/water).

Industrial-Scale Considerations

  • Cost Efficiency : Radical bromination is preferred for large-scale production due to lower catalyst costs.
  • Safety : Bromine handling requires rigorous controls (e.g., fume hoods, inert atmospheres).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzimidazole derivative with an amine substituent.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The benzimidazole core is prevalent in many known anticancer agents due to its ability to interfere with cellular processes. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies suggest that tert-butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate may induce apoptosis through mechanisms such as caspase activation.
    CompoundIC50 (µg/mL)Mechanism of Action
    Compound A1.61 ± 1.92Apoptosis induction via caspase activation
    Compound B1.98 ± 1.22Inhibition of tubulin polymerization
    This compoundTBDPotential alkylation of DNA
  • Antiviral and Antifungal Properties : The compound's structure suggests potential efficacy against viral infections and fungal growth, similar to other benzimidazole derivatives that have shown broad-spectrum biological activity.

Material Science

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers and materials with specific properties. Its reactivity can be harnessed for creating cross-linked networks in polymer chemistry.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at the bromomethyl position significantly affect cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced activity compared to counterparts lacking such modifications.

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry highlighted the discovery of highly potent benzimidazole derivatives as inhibitors for indoleamine 2,3-dioxygenase (IDO), showcasing the potential for developing new therapeutic agents based on this scaffold .
  • Another research article discussed novel antiviral compounds derived from benzimidazole structures that exhibited significant inhibitory effects against viral replication .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The benzimidazole core can interact with DNA or RNA, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 132873-77-9)
  • Structure : Bromomethyl group at the 4-position of the benzimidazole ring.
  • Molecular Formula : C₁₃H₁₅BrN₂O₂ (MW: 311.17 g/mol) .
tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 175531-13-2)
  • Structure : Bromomethyl group at the 2-position of the benzimidazole ring.
  • Molecular Formula : C₁₃H₁₅BrN₂O₂ (MW: 311.17 g/mol) .
  • Reactivity : Proximity to the Boc group may influence electronic effects, altering reactivity in Suzuki-Miyaura couplings or alkylation reactions .
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 163798-87-6)
  • Structure : Chloromethyl substituent at the 2-position.
  • Molecular Formula : C₁₃H₁₅ClN₂O₂ (MW: 266.72 g/mol) .
  • Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces nucleophilic substitution efficiency, making it less reactive in cross-coupling applications .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Purity Storage Conditions Hazard Statements
170491-62-0 (Target) 387.27 Not Specified Not Specified Not Available
132873-77-9 (4-Bromomethyl) 311.17 97% 2–8°C H314 (Skin corrosion)
175531-13-2 (2-Bromomethyl) 311.17 95% 2–8°C H314
163798-87-6 (2-Chloromethyl) 266.72 97–99.82% 2–8°C H314

Key Differentiators

Substituent Position : The target compound’s bromomethyl group on the phenyl ring (vs. benzimidazole core in analogs) offers distinct steric and electronic environments for downstream reactions.

Reactivity : Bromine’s superior leaving-group ability compared to chlorine enhances its utility in nucleophilic substitutions .

Molecular Complexity : The target’s extended structure (C₁₉ vs. C₁₃ in analogs) provides more sites for functionalization in medicinal chemistry .

Biological Activity

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate (CAS Number: 1281987-68-5) is a compound belonging to the benzoimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C19H19BrN2O2
  • Molecular Weight : 387.28 g/mol
  • Appearance : White solid
  • Melting Point : 78 - 79°C
  • Purity : >96% .

Benzimidazole derivatives, including this compound, are known to exhibit diverse biological activities through interactions with various biomolecular targets. The mechanisms include:

  • Inhibition of Bacterial Cell Division : Compounds in this class have been shown to target filamenting temperature-sensitive protein Z (FtsZ), crucial for bacterial cell division, leading to bactericidal effects against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis .
  • Antimicrobial Activity : The compound demonstrates significant activity against a range of bacteria and fungi, which is attributed to its structural features that enhance membrane permeability and inhibit key metabolic pathways .

Biological Activity Data

The following table summarizes the biological activity data of this compound and related compounds:

Activity Type Target Organism Minimum Inhibitory Concentration (MIC) Reference
AntibacterialStaphylococcus aureus< 1 µg/mL
AntibacterialMycobacterium smegmatis3.9 µg/mL
AntifungalCandida albicans3.9 µg/mL
AnticancerVarious cancer cell linesVaries (specific data not provided)

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives similar to this compound:

  • Antimicrobial Efficacy :
    • A study reported that benzimidazole derivatives exhibited high antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values below 1 µg/mL against resistant strains like MRSA .
    • Molecular docking studies indicated that these compounds interact with essential bacterial proteins, providing insights into their mechanism of action .
  • Cytotoxicity Against Cancer Cells :
    • Research on related benzimidazole compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .
  • Synergistic Effects :
    • Some studies have explored the combination of benzimidazole derivatives with other antimicrobial agents, revealing synergistic effects that enhance overall efficacy against biofilm-forming pathogens .

Q & A

Q. Advanced

  • DFT Calculations : Model transition states for bromination or cross-coupling reactions to identify kinetic vs. thermodynamic pathways .
  • Molecular Docking : Predicts binding affinities for biological targets (e.g., antitumor agents), as shown for benzimidazole-triazole hybrids .
  • Solvent Effect Simulations : COSMO-RS models optimize solvent selection to enhance reaction rates and selectivity .

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